Cycloart-25-ene-3,24-diol
Overview
Description
Cycloart-25-ene-3,24-diol is a naturally occurring triterpenoid compound found in various plants such as Scutellaria baicalensis, Cinnamomum cassia, and Bombax ceiba . It is known for its unique molecular structure and potential biological activities, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Cycloart-25-ene-3,24-diol is a natural triterpene . It has been found to exhibit inhibitory effects on both Epstein-Barr virus early antigen (EBV-EA) and (+/-)- (E)-methyl-2- [(E)-hydroxyimino]-5-nitro-6-methoxy-3- hexemide (NOR 1) activation . These targets play a significant role in the proliferation of certain types of cancer cells.
Mode of Action
The compound interacts with its targets (EBV-EA and NOR 1) and inhibits their activation . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby exhibiting its anti-tumor properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA and NOR 1 activation . This inhibition can lead to a decrease in the proliferation of cancer cells, demonstrating the compound’s potential anti-tumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloart-25-ene-3,24-diol can be synthesized through chemical and enzymatic methods. Chemical synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired molecular structure . Enzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of the compound under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources using solvent extraction or ultrasonic extraction methods . These methods are efficient in isolating the compound in significant quantities for further use in research and applications.
Chemical Reactions Analysis
Types of Reactions: Cycloart-25-ene-3,24-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents and nucleophiles to introduce new functional groups into the molecule.
Major Products:
Scientific Research Applications
Cycloart-25-ene-3,24-diol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Cycloart-23-ene-3,25-diol
- Cycloart-22-ene-3,25-diol
- Cycloart-24-ene-1alpha,2alpha,3beta-triol
- 29-Norlanosta-8,24-diene-1alpha,2alpha,3beta-triol
- 25-Hydroxycycloart-23-en-3-one
Cycloart-25-ene-3,24-diol stands out due to its unique combination of functional groups and its wide range of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22?,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGLNDDJLDJDBG-GSYFYXRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(=C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure-activity relationship observed among the tested cycloartanes and their inhibitory activity against MRCKα/β kinases?
A2: The research tested six cycloartanes and found varying degrees of inhibitory activity against MRCKα/β kinases []. This suggests that specific structural features within the cycloartane scaffold influence their interaction with these kinases. For instance, Cycloart-23-ene-3,25-diol exhibited the most promising activity, highlighting the potential importance of the double bond at the 23rd position and the hydroxyl group at the 25th position for potent inhibition []. Further studies are needed to fully elucidate the structure-activity relationship and optimize the structure for enhanced activity and selectivity.
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